molecular formula C18H26N2O6S B7712306 ethyl 1-((3-acetamido-4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate

ethyl 1-((3-acetamido-4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate

Cat. No. B7712306
M. Wt: 398.5 g/mol
InChI Key: GPFXOEJWHRVDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-((3-acetamido-4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of sulfonamide drugs. It is a white powder that is soluble in organic solvents and is used in scientific research for its various applications.

Mechanism of Action

The mechanism of action of ethyl 1-((3-acetamido-4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many types of cancer cells and plays a role in tumor growth and metastasis. Inhibition of CA IX leads to a reduction in tumor growth and metastasis.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-((3-acetamido-4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate are primarily related to its inhibition of carbonic anhydrase IX. This inhibition leads to a reduction in tumor growth and metastasis. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 1-((3-acetamido-4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate in lab experiments include its ability to inhibit carbonic anhydrase IX, which is overexpressed in many types of cancer cells. It is also a useful tool to study the role of CA IX in cancer progression. The limitations of using this compound include its potential toxicity and the need for further research to determine its efficacy in vivo.

Future Directions

For the use of ethyl 1-((3-acetamido-4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate include further research into its potential as an anti-cancer agent. This includes in vivo studies to determine its efficacy in reducing tumor growth and metastasis. It may also be useful to investigate its potential in combination with other anti-cancer agents to enhance its efficacy. Additionally, further research is needed to determine its potential as an anti-inflammatory agent and to investigate its potential in other disease states.
Conclusion
Ethyl 1-((3-acetamido-4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate is a chemical compound that has various scientific research applications. Its primary use is as an inhibitor of the enzyme carbonic anhydrase IX which is overexpressed in many types of cancer cells. This inhibition leads to a reduction in tumor growth and metastasis. Further research is needed to determine its efficacy in vivo and its potential as an anti-inflammatory agent and in other disease states.

Synthesis Methods

The synthesis of ethyl 1-((3-acetamido-4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate involves the reaction of piperidine-4-carboxylic acid with ethyl chloroformate to form ethyl 4-chloroformylpiperidine-1-carboxylate. This intermediate is then reacted with 3-acetamido-4-ethoxybenzenesulfonyl chloride to form the final product.

Scientific Research Applications

Ethyl 1-((3-acetamido-4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate is used in scientific research for its various applications. It is primarily used as an inhibitor of the enzyme carbonic anhydrase IX (CA IX) which is overexpressed in many types of cancer cells. This inhibition leads to the reduction of tumor growth and metastasis. It is also used as a tool to study the role of CA IX in cancer progression.

properties

IUPAC Name

ethyl 1-(3-acetamido-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6S/c1-4-25-17-7-6-15(12-16(17)19-13(3)21)27(23,24)20-10-8-14(9-11-20)18(22)26-5-2/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFXOEJWHRVDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-acetamido-4-ethoxybenzenesulfonyl)piperidine-4-carboxylate

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